Dimethyl 3-[2-(2,6-dimethylmorpholino)acetyl]-1,3-thiazolane-2,4-dicarboxylate
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Overview
Description
Dimethyl 3-[2-(2,6-dimethylmorpholino)acetyl]-1,3-thiazolane-2,4-dicarboxylate is a complex organic compound with significant potential in various fields, including medical, environmental, and industrial research. This compound is characterized by its unique molecular structure, which includes a thiazolane ring and a morpholino group, contributing to its diverse chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3-[2-(2,6-dimethylmorpholino)acetyl]-1,3-thiazolane-2,4-dicarboxylate typically involves multiple steps, starting with the preparation of the morpholino and thiazolane precursors. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-[2-(2,6-dimethylmorpholino)acetyl]-1,3-thiazolane-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized thiazolane derivatives .
Scientific Research Applications
Dimethyl 3-[2-(2,6-dimethylmorpholino)acetyl]-1,3-thiazolane-2,4-dicarboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Dimethyl 3-[2-(2,6-dimethylmorpholino)acetyl]-1,3-thiazolane-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The morpholino group can enhance the compound’s ability to penetrate biological membranes, while the thiazolane ring can interact with various enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylmorpholine: Shares the morpholino group but lacks the thiazolane ring.
Thiazolane Derivatives: Compounds with similar thiazolane rings but different substituents.
Uniqueness
Dimethyl 3-[2-(2,6-dimethylmorpholino)acetyl]-1,3-thiazolane-2,4-dicarboxylate is unique due to its combined morpholino and thiazolane structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Properties
IUPAC Name |
dimethyl 3-[2-(2,6-dimethylmorpholin-4-yl)acetyl]-1,3-thiazolidine-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O6S/c1-9-5-16(6-10(2)23-9)7-12(18)17-11(14(19)21-3)8-24-13(17)15(20)22-4/h9-11,13H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGYLONAGRQFRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(=O)N2C(CSC2C(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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